molecular formula C8H9BrINO2S B13286137 3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide

3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide

Cat. No.: B13286137
M. Wt: 390.04 g/mol
InChI Key: SFVFUNKWHGJATB-UHFFFAOYSA-N
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Description

3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide: is an organosulfur compound with the molecular formula C8H9BrINO2S and a molecular weight of 390.04 g/mol . This compound is characterized by the presence of bromine, iodine, and sulfonamide functional groups attached to a benzene ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the bromination and iodination of benzene derivatives followed by sulfonamide formation. The reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium bromide (KBr) in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can modify the sulfonamide group to produce different sulfonyl compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and iodine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide is unique due to the combination of bromine, iodine, and sulfonamide functional groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications .

Properties

Molecular Formula

C8H9BrINO2S

Molecular Weight

390.04 g/mol

IUPAC Name

3-bromo-N-ethyl-4-iodobenzenesulfonamide

InChI

InChI=1S/C8H9BrINO2S/c1-2-11-14(12,13)6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3

InChI Key

SFVFUNKWHGJATB-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)I)Br

Origin of Product

United States

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